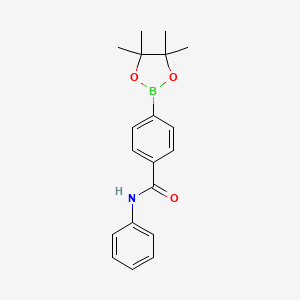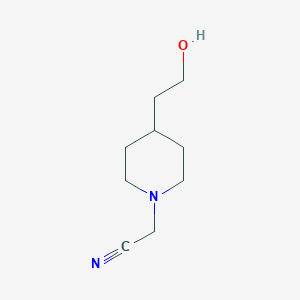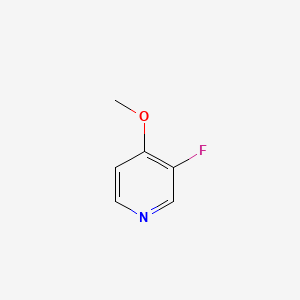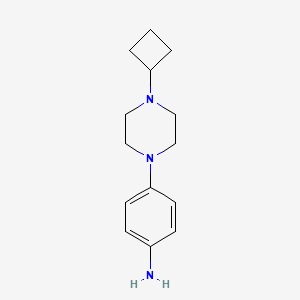
4-(4-シクロブチルピペラジン-1-イル)アニリン
概要
説明
4-(4-Cyclobutylpiperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a cyclobutyl group and an aniline moiety
科学的研究の応用
4-(4-Cyclobutylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: This compound is explored for its properties in the synthesis of novel materials.
Biological Studies: It serves as a probe in various biological assays to study receptor interactions and enzyme activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclobutylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Cyclobutyl Group: The cyclobutyl group is introduced via reactions involving cyclobutyl halides and piperazine.
Attachment of Aniline Moiety: The final step involves the nucleophilic substitution of the piperazine derivative with aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for 4-(4-Cyclobutylpiperazin-1-yl)aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
化学反応の分析
Types of Reactions
4-(4-Cyclobutylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aniline, various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
作用機序
The mechanism of action of 4-(4-Cyclobutylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclobutyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
- 4-(4-Benzylpiperazin-1-yl)aniline
Uniqueness
4-(4-Cyclobutylpiperazin-1-yl)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in research and development .
特性
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
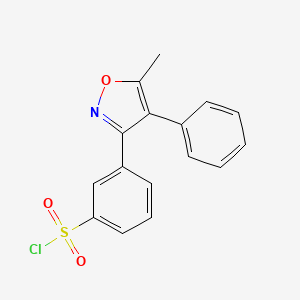


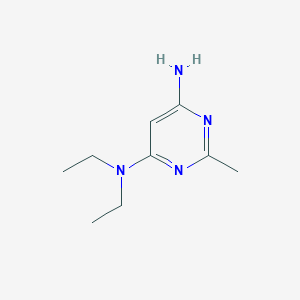
![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)
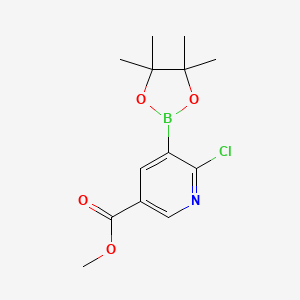
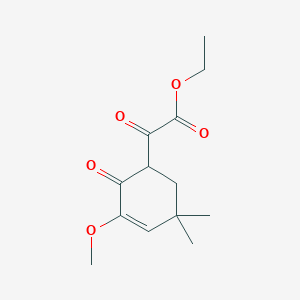
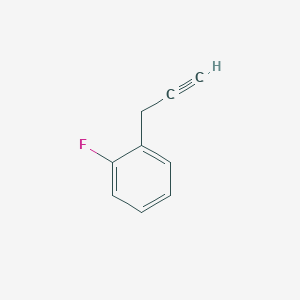

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)
![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)
